3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
Description
Properties
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXIKYKPEVAUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylation and Subsequent Reduction
The patent US20210230092A1 details a method for synthesizing H₄dobpdc via carboxylation of 4,4'-biphenol using potassium carbonate (K₂CO₃) in amide solvents like N,N-dimethylformamide (DMF). While this process targets dicarboxylic acids, it suggests a potential pathway for DHBPD through selective reduction of carboxylic acid groups to aldehydes. For example:
-
Step 2 : Reduction of carboxylic acid groups using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
However, this approach requires precise control to avoid over-reduction to alcohols or incomplete conversion.
Direct Formylation Strategies
Solvent and Base Optimization
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity:
The use of DMF in the H₄dobpdc synthesis achieved 85% yield by preventing product solidification, a principle applicable to DHBPD synthesis.
Base Compatibility
Bases influence carboxylation efficiency and reaction safety:
Potassium carbonate (K₂CO₃) eliminates the need for external CO₂, reducing reactor pressure and enabling safer large-scale operations.
Reaction Condition Analysis
Temperature and Time
Optimal conditions for biphenyl functionalization:
Prolonged heating at lower temperatures (200°C) improves carboxylation yields compared to shorter, high-temperature protocols.
Scalability Challenges
Comparative studies highlight scalability limitations:
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300 mL Reactor : Hardening of products in trichlorobenzene reduces yields to 10%.
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DMF-Based Systems : Sludge formation prevents hardening, enabling 85% yield at the same scale.
Purification and Characterization
Acidification and Filtration
Post-reaction acidification with HCl converts intermediates to the final product. Filtration and washing with distilled water until neutrality are critical for purity.
Spectroscopic Validation
Alternative Pathways from Dicarboxylic Acids
Reduction of H₄dobpdc
Lithium aluminum hydride (LiAlH₄) reduces carboxylic acids to aldehydes in anhydrous ether:
However, this reaction requires strict temperature control (−78°C) to prevent over-reduction.
Decarboxylation-Formylation
Oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) generates aldehydes directly:
This method avoids intermediate steps but suffers from toxicity concerns.
Physicochemical Data for DHBPD
Stock Solution Preparation
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used in the presence of bases to facilitate substitution reactions.
Major Products:
Oxidation: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-diol.
Substitution: Various ethers or esters depending on the substituents introduced.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the primary applications of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is in the synthesis of Metal-Organic Frameworks (MOFs). These frameworks are utilized for:
- Gas Storage and Separation : The compound acts as a ligand that coordinates with metal ions to form stable frameworks capable of selectively adsorbing gases like CO2.
- Electrocatalysis : It has been employed in the development of electrocatalysts for oxygen evolution reactions, enhancing efficiency in energy conversion processes.
Covalent Organic Frameworks (COFs)
The compound is also significant in the synthesis of Covalent Organic Frameworks (COFs), which are porous materials used for:
- Catalysis : COFs synthesized from this compound exhibit catalytic properties due to their high surface area and tunable pore sizes.
- Drug Delivery Systems : The porous nature allows for encapsulation and controlled release of therapeutic agents.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Antioxidant Activity : In vitro studies have demonstrated that it can effectively scavenge free radicals, making it a candidate for antioxidant therapies.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects suggest possible therapeutic applications in treating inflammatory diseases.
Case Study 1: Electrocatalytic Applications
A study demonstrated the use of this compound in synthesizing a COF that exhibited remarkable performance in electrocatalytic oxygen evolution reactions. The framework showed enhanced stability and efficiency under operational conditions.
Case Study 2: Gas Separation
Research focused on the application of MOFs derived from this compound for CO2 capture highlighted its effectiveness in reducing greenhouse gas emissions. The synthesized MOFs displayed high selectivity and adsorption capacity for CO2 over other gases.
Mechanism of Action
The mechanism by which 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of DhBDA, highlighting structural differences, properties, and applications:
Structural and Functional Differences
- Hydroxyl vs. Carboxylic Acid Groups : DhBDA’s hydroxyl groups enable hydrogen bonding and metal coordination, unlike its dicarboxylic acid analog (CAS 861533-46-2), which forms stable MOFs but lacks aldehyde reactivity for COFs .
- Extended Conjugation : Terphenyl analogs (e.g., CAS 244985-34-8) offer broader light absorption for optoelectronics but require multistep synthesis .
Application-Specific Performance
- COFs: DhBDA forms salen-COFs with ethylenediamine, providing tetradentate sites for metals like Co or Ni, critical for electrocatalysis . In contrast, non-hydroxylated BPDA (CAS 3218-36-8) forms less stable imine-linked COFs .
- Electrocatalysis: DhBDA-based bimetallic COFs achieve TOF = 26.19 s⁻¹ for oxygen evolution, outperforming non-hydroxylated frameworks .
- Neuroprotection : DhBDA-derived nitrones (e.g., BPHBN5) exhibit balanced antioxidant and neuroprotective properties, unlike alkylated analogs .
Biological Activity
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS Number: 14969-32-5) is a biphenyl derivative with potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its structural characteristics and functional properties. This article explores its biological activity, focusing on its mechanisms, applications in drug discovery, and relevant case studies.
- Chemical Formula : C14H10O4
- Molecular Weight : 242.23 g/mol
- Appearance : Light brown powder
- Purity : Typically ≥ 98%
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It is known for its potential antioxidant properties and has been investigated for its role in enzyme inhibition.
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as:
- α-Amylase : Inhibiting this enzyme can help manage blood glucose levels by slowing carbohydrate digestion.
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and insulin signaling.
In Vitro Studies
Recent studies have employed various assays to evaluate the biological activity of this compound:
Case Studies
- Diabetes Management : A study highlighted the compound's effectiveness in inhibiting α-amylase and DPP-IV, suggesting its potential as an antidiabetic agent by modulating glucose metabolism .
- Cancer Research : In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. Results indicated a dose-dependent increase in apoptotic markers .
Applications in Drug Discovery
The structural similarity of this compound to other bioactive compounds makes it a candidate for further development in drug discovery. Its ability to serve as a ligand in the synthesis of covalent organic frameworks (COFs) enhances its utility in creating new therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via formylation of 3,3'-dihydroxybiphenyl precursors. Common methods include:
- Vilsmeier-Haack reaction : Using POCl₃ and DMF under anhydrous conditions at 0–5°C, followed by hydrolysis to yield aldehydes.
- Directed ortho-metalation : Lithiation with LDA or n-BuLi, followed by quenching with DMF to introduce formyl groups.
Purification involves recrystallization from DMF/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict temperature control and inert atmospheres to prevent oxidation of hydroxyl groups .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- FT-IR : Detect carbonyl stretches (~1680 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹).
- ¹H NMR : Aldehyde protons appear as sharp singlets at δ 9.8–10.2 ppm; aromatic protons show coupling patterns consistent with biphenyl symmetry.
- ¹³C NMR : Aldehyde carbons resonate at δ 190–195 ppm.
- X-ray crystallography : Resolves absolute configuration and confirms intramolecular hydrogen bonding between hydroxyl and aldehyde groups .
Advanced: How do hydroxyl groups influence the compound’s reactivity in cross-coupling or nucleophilic addition reactions?
Methodological Answer:
The hydroxyl groups:
- Direct electrophilic substitution : Activate specific positions on the aromatic rings, as seen in Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
- Participate in hydrogen bonding : Stabilize intermediates or transition states, altering reaction kinetics.
Comparative studies using analogs without hydroxyl groups (e.g., methyl-protected derivatives) reveal reduced regioselectivity in Pd-catalyzed reactions. Kinetic experiments (monitored via HPLC) quantify rate enhancements due to hydrogen-bonding effects .
Advanced: What challenges arise when using this compound as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
- Coordination geometry : The biphenyl backbone may restrict flexibility, limiting framework porosity. Computational modeling (DFT) predicts preferred binding modes with transition metals (e.g., Cu²⁺, Zn²⁺).
- Solubility : Limited solubility in non-polar solvents complicates crystallization. Co-solvent systems (e.g., DMF/ethanol) improve MOF growth.
- Stability : Aldehydes may undergo hydrolysis under acidic/basic conditions. Stability tests (TGA, PXRD) under varying pH and humidity are critical .
Data Contradiction: How to resolve discrepancies in reported solubility profiles?
Methodological Answer:
Literature reports vary due to:
- Crystallinity differences : Amorphous vs. crystalline forms exhibit distinct solubilities. Recrystallize the compound under standardized conditions (e.g., slow evaporation from DMF).
- Solvent purity : Trace water in DMSO or DMF affects results. Use anhydrous solvents and Karl Fischer titration to verify dryness.
- Temperature dependence : Conduct solubility tests at 25°C and 60°C to establish thermodynamic vs. kinetic solubility trends .
Advanced: How can computational chemistry predict this compound’s applications in supramolecular assemblies?
Methodological Answer:
- Electrostatic Potential (ESP) maps : Identify electron-rich (hydroxyl/aldehyde) regions for host-guest interactions.
- Molecular docking : Simulate binding with macrocycles (e.g., cucurbiturils) to assess complementarity.
- DFT-based IR/Raman predictions : Validate experimental spectra and assign vibrational modes for quality control in synthesis .
Experimental Design: How to assess thermal stability for high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (typically >250°C for biphenyl aldehydes).
- Isothermal aging : Incubate samples at 150°C for 24–72 hours, monitoring mass loss and structural integrity via FT-IR and XRD.
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy of degradation .
Mechanistic Analysis: Why does aerial oxidation occur during storage, and how can it be prevented?
Methodological Answer:
- Mechanism : Hydroxyl groups act as antioxidants but may form quinones via radical intermediates.
- Prevention : Store under argon at -20°C with desiccants (e.g., molecular sieves). Add stabilizers like BHT (0.1% w/w) to scavenge radicals.
- Monitoring : Use cyclic voltammetry to track oxidation potentials and HPLC to detect degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
